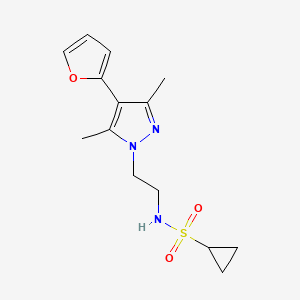

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanesulfonamide

Description

This compound features a pyrazole core substituted with a furan-2-yl group at position 4 and methyl groups at positions 3 and 3. A cyclopropanesulfonamide moiety is attached via an ethyl linker to the pyrazole nitrogen. The furan heterocycle introduces electron-rich aromaticity, while the cyclopropane ring may enhance metabolic stability due to its constrained geometry.

Properties

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c1-10-14(13-4-3-9-20-13)11(2)17(16-10)8-7-15-21(18,19)12-5-6-12/h3-4,9,12,15H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUKOAXDSALZBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2CC2)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics. They have been employed as medicines in various disease areas.

Mode of Action

Furan-containing compounds generally interact with their targets to induce a variety of therapeutic effects.

Comparison with Similar Compounds

Structural Analogues from Peer-Reviewed Literature ()

Compounds 25 and 27 in share a pyridinesulfonamide scaffold but differ in substituents:

- 25 : 4-(3,4,5-trimethylpyrazol-1-yl)-pyridinesulfonamide with a 4-chlorophenyl carbamoyl group.

- 27 : 4-(4-butyl-3,5-dimethylpyrazol-1-yl)-pyridinesulfonamide with the same carbamoyl substituent.

Key Differences vs. Target Compound :

- Core Structure : The target uses a pyrazole directly linked to cyclopropanesulfonamide, whereas 25/27 employ pyridine-sulfonamide with a pyrazole substituent.

- The cyclopropane in the target likely reduces conformational flexibility relative to the butyl chain in 27.

- Physical Properties : 25 and 27 exhibit melting points of 178–182°C and 138–142°C, respectively, and synthesis yields of ~75–76% . Data for the target compound are unavailable but may vary due to its distinct solubility profile.

Cyclopropanesulfonamide Derivatives in Patent Literature (–4)

describes N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide , a fused polycyclic system with a cyclopropane sulfonamide. details analogues with pyrrolo[2,3-b]pyridine cores.

Comparison Highlights :

- Complexity : The patent compounds feature fused heterocycles (imidazo-pyrrolo-pyrazine/pyridine), resulting in higher molecular weights (>500 g/mol) compared to the target compound’s simpler pyrazole-furan system.

- Synthetic Routes : The target’s ethyl linker may simplify synthesis relative to the multi-step procedures in –4, which involve Pd-catalyzed couplings and Lawesson’s reagent .

- Bioavailability : The rigid fused rings in patent compounds may limit solubility, whereas the target’s furan and ethyl groups could improve membrane permeability.

Pyrazolo-Pyrimidine and Chromenone Derivatives ()

Example 53 in includes a pyrazolo[3,4-d]pyrimidine core with a fluorinated chromenone group.

Functional Contrast :

- Electron-Withdrawing Groups: The target’s furan is electron-rich, while the chromenone in Example 53 contains carbonyl groups that may polarize the molecule.

Critical Analysis of Structural Motifs

- Furan vs. Chlorophenyl : The furan’s oxygen atom may engage in hydrogen bonding, unlike the chloro group in compounds, which relies on hydrophobic interactions .

- Cyclopropane vs. Alkyl Chains : The cyclopropane’s ring strain could enhance binding affinity through pre-organization, whereas butyl/ethyl chains (, ) introduce flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.